molecular formula C14H15Cl2NO2 B14004665 6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one CAS No. 58265-09-1

6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one

Katalognummer: B14004665
CAS-Nummer: 58265-09-1
Molekulargewicht: 300.2 g/mol
InChI-Schlüssel: PVQOKOBQYVUNQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a chromen-2-one core, which is a derivative of coumarin, and a bis(2-chloroethyl)aminomethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one typically involves the reaction of chromen-2-one derivatives with bis(2-chloroethyl)amine. The reaction conditions often require the use of a solvent such as dichloromethane or chloroform, and a catalyst like triethylamine to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one involves its interaction with cellular components. The bis(2-chloroethyl)aminomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This compound can induce apoptosis in cancer cells by causing DNA damage and disrupting cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-[Bis(2-chloroethyl)amino]chromen-2-one
  • 6-[Bis(2-chloroethyl)aminomethyl]-4-methyl-chromen-2-one

Uniqueness

6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one is unique due to its specific structure, which combines the chromen-2-one core with the bis(2-chloroethyl)aminomethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

58265-09-1

Molekularformel

C14H15Cl2NO2

Molekulargewicht

300.2 g/mol

IUPAC-Name

6-[bis(2-chloroethyl)aminomethyl]chromen-2-one

InChI

InChI=1S/C14H15Cl2NO2/c15-5-7-17(8-6-16)10-11-1-3-13-12(9-11)2-4-14(18)19-13/h1-4,9H,5-8,10H2

InChI-Schlüssel

PVQOKOBQYVUNQZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=O)O2)C=C1CN(CCCl)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.